molecular formula C18H15N5O B612283 3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one CAS No. 1378524-25-4

3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one

Cat. No.: B612283
CAS No.: 1378524-25-4
M. Wt: 317.34
InChI Key: OWIYYKSTVQMPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PF-03671148 involves multiple steps, including the formation of quinazolinone-containing fragments. These fragments undergo specific chemical modifications to achieve the desired inhibitory activity against ALK5 . The synthetic routes and reaction conditions are carefully optimized to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Chemical Reactions Analysis

PF-03671148 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PF-03671148 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of ALK5 and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of ALK5 in cellular processes such as fibrosis, wound healing, and tissue regeneration.

    Medicine: It is being explored as a potential therapeutic agent for treating fibrotic diseases, including dermal scarring and kidney fibrosis.

Mechanism of Action

PF-03671148 exerts its effects by inhibiting the activity of ALK5, a key receptor in the transforming growth factor beta (TGF-β) signaling pathway. This inhibition leads to a reduction in the expression of fibrotic genes and protein markers, thereby preventing fibrosis and promoting wound healing. The molecular targets and pathways involved include the SMAD signaling pathway, which is crucial for the regulation of gene expression in response to TGF-β .

Properties

CAS No.

1378524-25-4

Molecular Formula

C18H15N5O

Molecular Weight

317.34

IUPAC Name

3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one

InChI

InChI=1S/C18H15N5O/c1-12-4-3-5-17(21-12)23-16(8-9-20-23)13-6-7-15-14(10-13)18(24)22(2)11-19-15/h3-11H,1-2H3

InChI Key

OWIYYKSTVQMPLM-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)N2C(=CC=N2)C3=CC4=C(C=C3)N=CN(C4=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF03671148;  PF03671148;  PF 03671148.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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